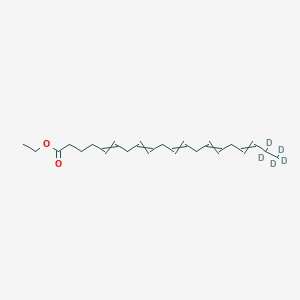
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is a deuterated derivative of eicosapentaenoic acid ethyl ester This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions, which enhances its stability and allows for detailed studies in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate typically involves the deuteration of eicosapentaenoic acid (EPA) ethyl ester. The process begins with the selective hydrogenation of EPA to introduce deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and it is often purified using techniques such as distillation and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it back to its non-deuterated form or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield deuterated alcohols or acids, while reduction may produce deuterated alkanes or alkenes.
Applications De Recherche Scientifique
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry.
Mécanisme D'action
The mechanism by which Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate exerts its effects involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity. It targets pathways involved in inflammation and lipid metabolism, modulating the production of eicosanoids and other signaling molecules.
Comparaison Avec Des Composés Similaires
Eicosapentaenoic acid ethyl ester: The non-deuterated form, widely studied for its health benefits.
Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid with similar applications but different structural properties.
Arachidonic acid ethyl ester: An omega-6 fatty acid with distinct biological roles.
Uniqueness: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies. Its resistance to metabolic breakdown makes it a valuable tool in research and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
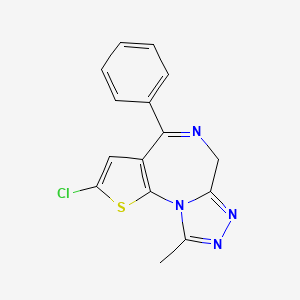
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

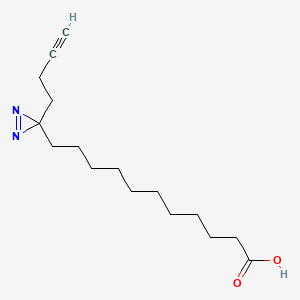
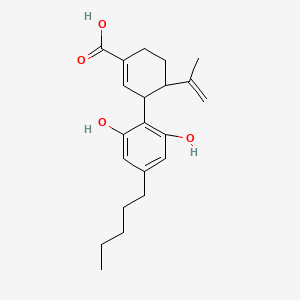
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)

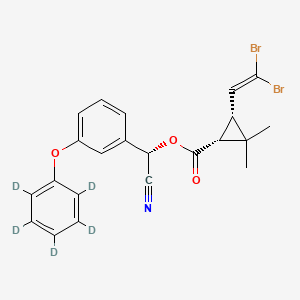
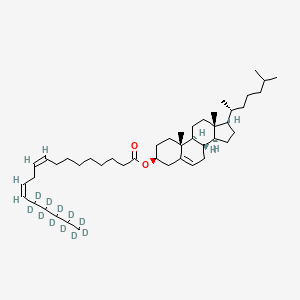
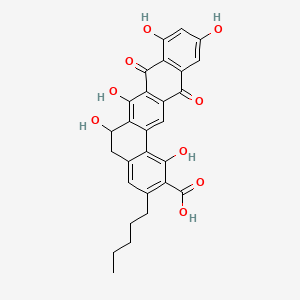
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
